molecular formula C19H16N8O2 B2724062 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034447-19-1

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2724062
CAS RN: 2034447-19-1
M. Wt: 388.391
InChI Key: GENLTGBBOAMOBM-UHFFFAOYSA-N
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Description

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N8O2 and its molecular weight is 388.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Researchers have developed various synthetic methods for compounds similar to "2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide", focusing on the efficient and versatile synthesis of imidazo and triazolopyridines. For instance, an efficient protocol utilizing T3P–DMSO mediated desulfurative cyclization has been highlighted for the synthesis of related compounds, providing a pathway that offers mild conditions, short reaction times, operational simplicity, and high yields (A. Ramesha et al., 2016).

Chemical Properties and Applications

The research on derivatives similar to "this compound" covers a wide array of chemical properties and potential applications. Studies have explored their antimicrobial, antioxidant activities, and their use in the synthesis of novel heterocyclic compounds that could serve as building blocks for further chemical research or as potential leads for the development of new therapeutic agents. For example, the synthesis and evaluation of new derivatives for antioxidant and antimicrobial activities have been reported, providing insights into the compound's potential for further medicinal chemistry explorations (F. Bassyouni et al., 2012).

Structural Modifications and Biological Activities

Significant efforts have been made to modify the structure of compounds like "this compound" to reduce metabolism mediated by aldehyde oxidase (AO), highlighting the challenges and strategies in medicinal chemistry to enhance the stability and bioavailability of potential therapeutic agents (A. Linton et al., 2011).

properties

IUPAC Name

2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-11-17(27-7-4-3-5-14(27)21-11)18(28)20-10-16-24-23-15-9-13(6-8-26(15)16)19-22-12(2)25-29-19/h3-9H,10H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLTGBBOAMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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